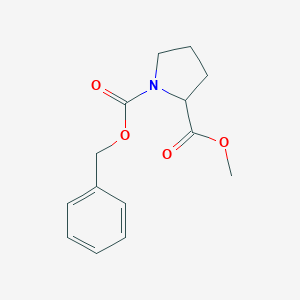

1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate can be synthesized from (+/-)-N-CBZ-2-methylproline . The synthesis involves the protection of the amino group and subsequent esterification of the carboxyl groups. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing agents: such as or are used for oxidation reactions.

Reducing agents: like or are employed for reduction reactions.

Substitution reactions: often require and .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes , while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Asymmetric Catalysis : The compound can function as a chiral ligand, facilitating the synthesis of enantiomerically enriched products.

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, contributing to advancements in chemical research.

Biology

The compound is studied for its potential effects on biological systems:

- Proline Derivative : As a proline derivative, it may influence metabolic pathways and enzyme activity.

- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in metabolic processes, which may be beneficial in treating diseases characterized by enzyme overactivity .

Medicine

Research explores the therapeutic applications of this compound:

- Anticancer Potential : Studies indicate that derivatives may exhibit cytotoxic effects against cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 150 | Significant cytotoxic effect observed |

| BICR18 | 120 | Selectively inhibits cancerous cells |

| U87 | 130 | Maintains selectivity over normal cells |

These findings suggest its potential as a lead compound for developing new anticancer agents .

- Anti-inflammatory Activity : Preliminary studies indicate that it may reduce pro-inflammatory cytokines in macrophages, suggesting applications in inflammatory disease treatment .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on cytochrome P450 enzymes. Results indicated significant inhibition of CYP3A4 activity, highlighting potential drug-drug interaction risks when co-administered with other medications metabolized by this enzyme .

Case Study 2: Cancer Cell Line Evaluation

A comparative study assessed the cytotoxic effects on different cancer cell lines. The results demonstrated selective toxicity towards cancerous cells while sparing normal cells, indicating a promising therapeutic index for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. As a proline derivative, it may influence the secretion of anabolic hormones and fuel supply during exercise . Additionally, it can affect mental performance during stress-related tasks and help prevent exercise-induced muscle damage .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

- CAS Number : 5211-23-4

- Molecular Formula: C₁₄H₁₇NO₄

- Molecular Weight : 263.29 g/mol

- Purity : ≥95% (typical commercial grade) .

Synthesis: The compound is synthesized via esterification of (benzyloxy)carbonyl-L-proline with methanol in the presence of sulfuric acid, yielding a clear oil with 99% purity without further purification .

Applications: A versatile small-molecule scaffold in medicinal chemistry, particularly for designing peptidomimetics and organocatalysts. Its chiral pyrrolidine core enables stereoselective synthesis and modifications .

Structural and Functional Modifications

Key Comparative Insights

3-Substituted Derivatives (): Bulky substituents (e.g., allyl, cyano) increase steric hindrance, affecting receptor binding kinetics. Tert-Butyl vs. Benzyl Esters: Tert-butyl groups () improve steric protection and stability, whereas benzyl esters are more labile under hydrogenolysis .

Stereochemical Impact :

- The (2S,4R) configuration in fluorinated and hydroxy derivatives () enables selective interactions with biological targets, contrasting with the parent compound's (2S) configuration .

Synthetic Yields and Purification :

- The parent compound achieves near-quantitative yield (99%) , while substituted derivatives (e.g., 12i, 12j) show lower yields (63–84%) due to complex functionalization .

Biological Relevance :

- Trans-proline analogues () are tailored for glutamate receptor binding, highlighting the role of 3-substituents in modulating activity .

- Aziridine derivatives () exploit ring strain for reactivity in peptide coupling or polymerization .

Data Table: Spectral and Analytical Comparison

Biological Activity

1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with two carboxylate groups and a benzyl substituent. Its molecular formula is , with a molecular weight of approximately 251.26 g/mol. The compound exists in various stereoisomeric forms, which may exhibit different biological activities due to their chiral nature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to modulate enzyme activity or receptor signaling pathways is crucial for its therapeutic potential. Research indicates that it may exhibit enantioselective binding, influencing its efficacy in biological systems.

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes, which may be beneficial in treating diseases characterized by enzyme overactivity. For instance, it has been evaluated for its potential to inhibit enzymes involved in metabolic pathways relevant to cancer and other diseases .

Anticancer Potential

Research indicates that derivatives of this compound may possess anticancer properties. For example, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms .

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing effective concentrations that induce significant cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 12 | Inhibition of DNA synthesis |

Research on Receptor Binding

Further investigations into the receptor binding affinity of this compound suggest that it may interact with neurotransmitter receptors, potentially impacting neurological functions. This aspect opens avenues for exploring its use in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Pyrrolidinone | Moderate cytotoxicity | Lacks carboxylic acid functionality |

| Pyridine Derivatives | Varies; some exhibit neuroactivity | Different ring structure |

| (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | Potentially enhanced activity | Stereoisomer with distinct properties |

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate and its derivatives?

Level: Basic

Methodological Answer:

The compound and its derivatives are typically synthesized via esterification or multi-step coupling reactions. A widely used method involves:

- Starting material : (Benzyloxy)carbonyl-L-proline, reacted with methanol and sulfuric acid under nitrogen, yielding crude this compound (99% yield) after extraction and solvent removal .

- Derivative synthesis : Trans-3-substituted pyrrolidine derivatives are prepared using "General Procedure I," which involves reacting malonate esters (e.g., dimethyl 2-fluoromalonate) with pyrrolidine precursors. Yields range from 63% to 89% depending on the substituents .

Data from :

- Combined yield of regioisomers: 53%

- Critical steps requiring modification for scale-up: 3/10 synthetic steps.

Q. What strategies are employed to resolve enantiomers of pyrrolidine-dicarboxylate derivatives during synthesis?

Level: Advanced

Methodological Answer:

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize intermediates and direct stereochemistry .

- Chiral Chromatography : Enantiomers (e.g., 17-s1 and 17-s2) are separated using ChiralPak AD columns with hexane/ethanol mobile phases .

- Asymmetric Catalysis : Proline-based organocatalysts induce enantioselectivity in malonate additions .

Q. How do computational methods aid in understanding the structural and electronic properties of this compound?

Level: Advanced

Methodological Answer:

- DFT Studies : Predict optimized geometries, electrostatic potentials, and HOMO-LUMO gaps. For example, DFT analysis of 4-hydroxy derivatives confirms intramolecular hydrogen bonding .

- Molecular Docking : Evaluates binding affinity to biological targets (e.g., ionotropic glutamate receptors), guiding ligand design .

Key Computational Findings :

- Intramolecular H-bonding in (2S,4R)-4-hydroxy derivatives stabilizes the cis-configuration .

- Docking scores correlate with in vitro receptor activity for trans-3-substituted analogues .

Q. What are the challenges in scaling up synthetic routes for this compound?

Level: Advanced

Methodological Answer:

- Low Yields : Multi-step syntheses (e.g., 10 steps) result in <1% overall yield due to inefficient steps like regioisomeric separations .

- Purification Bottlenecks : Flash chromatography and HPLC are resource-intensive at scale. Alternatives include continuous flow systems .

- Safety Concerns : Handling azide precursors (e.g., NaN₃) requires strict protocols to mitigate explosion risks .

Q. How is stereochemical integrity maintained during synthetic modifications?

Level: Advanced

Methodological Answer:

- Stereospecific Protecting Groups : Boc and Cbz groups prevent racemization at the 4-position during esterification .

- Low-Temperature Reactions : Reduces epimerization risk during nucleophilic substitutions (e.g., −78°C for malonate additions) .

- Crystallography : Single-crystal X-ray diffraction validates configurations post-synthesis .

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQYEDXWEDWCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.